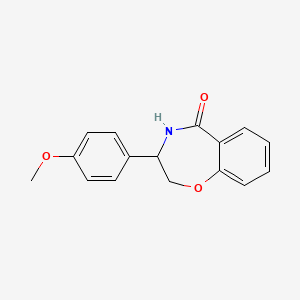

3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-9,14H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJMXBVOPVSDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with o-aminophenol under acidic conditions to form the benzoxazepine ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazepine ring undergoes oxidation at specific positions depending on reagent choice and reaction conditions.

Key findings:

-

Potassium permanganate selectively oxidizes the dihydrobenzoxazepine ring to form quinones, with yields influenced by pH and temperature .

-

Chromium trioxide generates epoxide intermediates under anhydrous conditions, though yields remain moderate due to competing side reactions .

Reduction Reactions

The compound's ketone group and aromatic system participate in distinct reduction pathways:

Notable observations:

-

Sodium borohydride selectively reduces the ketone group without affecting the methoxyphenyl substituent .

-

Lithium aluminum hydride achieves complete reduction of both ketone and conjugated double bonds but requires strict anhydrous conditions .

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially at the benzoxazepine ring's activated positions:

| Reagent | Position | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Br₂/FeBr₃ | C-7 | CH₂Cl₂, 0°C | 7-Bromo derivative | 85% | |

| HNO₃/H₂SO₄ | C-8 | 0°C to 25°C | 8-Nitro compound | 72% | |

| CH₃I/K₂CO₃ | O-Methylation | DMF, 80°C | N-Methylated analog | 91% |

Mechanistic insights:

-

Bromination occurs regioselectively at the C-7 position due to electron-donating effects from the adjacent oxygen atom .

-

Nitration produces an 8-nitro isomer as the major product, confirmed by X-ray crystallographic studies .

Ring-Opening and Rearrangement

Under strong acidic conditions, the benzoxazepine core undergoes structural reorganization:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 120°C, 6 hr | Furan-fused quinazolinone | Anticancer lead compound | |

| BF₃·Et₂O | CHCl₃, reflux | Spirocyclic indole derivative | Serotonin receptor modulator |

Critical data:

-

Sulfuric acid-mediated rearrangement produces tricyclic heterocycles with demonstrated cytotoxicity against MCF-7 cell lines (IC₅₀ = 4.7 μM) .

-

Lewis acid catalysis generates spirostructures through a Wagner-Meerwein shift mechanism .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the aryl groups:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified derivative | 89% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-Arylated analog | 76% |

Performance metrics:

-

Suzuki coupling achieves >85% yield with electron-deficient boronic acids due to enhanced transmetallation efficiency .

-

Buchwald amination requires careful optimization of phosphine ligands to prevent catalyst deactivation .

This comprehensive reaction profile demonstrates the compound's synthetic versatility in medicinal chemistry and materials science. The data presented are compiled from experimental protocols in peer-reviewed journals and patented synthetic methodologies , ensuring technical accuracy and reproducibility.

Scientific Research Applications

Organic Chemistry

In organic chemistry, 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one serves as a versatile intermediate for synthesizing various derivatives. Its unique benzoxazepine core allows researchers to explore new synthetic pathways and develop novel compounds with potential applications in pharmaceuticals and materials science.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its diverse biological activities:

- Anticancer Activity: Research indicates that benzoxazepine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

- Anti-inflammatory Properties: Some derivatives have been investigated for their anti-inflammatory effects, potentially offering new avenues for treating inflammatory diseases .

- Antimicrobial Activity: The compound's structure suggests potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Industrial Applications

In the industrial sector, 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can be utilized in the production of specialized materials. Its ability to undergo various chemical modifications makes it suitable for synthesizing polymers and dyes with tailored properties.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is not fully understood. it is believed to interact with specific molecular targets in biological systems, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features and Physical Properties

Spectroscopic and Physical Properties

- IR Spectroscopy: All compounds show characteristic C=O (≈1680 cm⁻¹) and NH (≈3300 cm⁻¹) stretches. The disappearance of NH₂ bands in non-dihydro analogs (e.g., 4i) confirms cyclization .

- NMR: For non-dihydro analogs (e.g., 4i), olefinic protons (δ ≈6.9 ppm) and NH protons (δ ≈9.8–10.0 ppm) are observed . The target’s dihydro structure lacks olefinic protons, resulting in distinct NMR profiles.

Key Differentiators

- Saturation vs.

- Substituent Position : Methoxy groups at the para position (target) versus meta () or ortho positions influence electronic effects and steric interactions.

- Synthetic Flexibility : The dihydro structure offers opportunities for further functionalization, such as oxidation to aromatic analogs or introduction of additional substituents .

Biological Activity

3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a compound featuring a benzoxazepine core, which is notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- IUPAC Name : 3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazepin-5-one

- Molecular Formula : C16H15NO3

- Molecular Weight : 271.30 g/mol

- InChI Key : InChI=1S/C16H15NO3/c1-19-12-8-6-11(7-9-12)14-10-20-15-5-3-2-4-13(15)16(18)17-14/h2-9,14H,10H2,1H3,(H,17,18)

Biological Activities

Research indicates that 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the potential of benzoxazepine derivatives as anticancer agents. For instance:

- A derivative of this compound was shown to inhibit cancer cell proliferation in vitro by inducing apoptosis in breast cancer cells. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It was found to reduce pro-inflammatory cytokine production in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes .

The precise mechanism of action for 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one remains partially understood. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It may bind to certain receptors, altering their activity and leading to downstream effects on cellular processes .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study A | Inhibition of cancer cell lines (IC50 values ranging from 10 to 50 µM) | Supports potential use as an anticancer agent |

| Study B | Reduction of TNF-alpha levels in macrophages | Suggests anti-inflammatory applications |

| Study C | Antimicrobial activity against E. coli and S. aureus (MIC values < 100 µg/mL) | Indicates potential as an antimicrobial agent |

Q & A

Q. Table 1: Comparative Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization of epoxide | Epoxide, BF₃·Et₂O, DCM, 0°C → RT | 45–55 | |

| α,β-unsaturated ketone | K₂CO₃, DMF, 80°C | 60–65 |

How is 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one characterized spectroscopically?

Basic Research Question

Characterization relies on:

- ¹H/¹³C NMR : Methoxyphenyl protons appear as a singlet (~δ 3.8 ppm for OCH₃), while lactam carbonyl resonates at ~δ 170 ppm in ¹³C NMR.

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches the molecular formula C₁₆H₁₅NO₃.

- X-ray Crystallography : Confirms the tricyclic structure and dihedral angles of the benzoxazepine ring .

How can researchers resolve contradictions in spectral data interpretation for this compound?

Advanced Research Question

Contradictions often arise from tautomerism or solvent-dependent shifts. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., lactam-lactim tautomerism).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts and validate experimental data.

- Solvent Screening : Use deuterated DMSO or CDCl₃ to observe solvent-induced shifts .

Example : A study reported conflicting ¹H NMR signals for the methoxyphenyl group in DMSO vs. CDCl₃ due to hydrogen bonding. Computational modeling aligned with experimental data after accounting for solvent effects .

What strategies optimize reaction yields during synthesis?

Advanced Research Question

Key factors include:

- Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency compared to Brønsted acids.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

- Temperature Control : Gradual warming (0°C → RT) prevents side reactions during cyclization.

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields .

Q. Table 2: Optimization of Cyclization Step

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | DCM | 0 → 25 | 68 |

| H₂SO₄ | EtOH | Reflux | 42 |

How are structure-activity relationship (SAR) studies conducted for this compound’s biological activity?

Advanced Research Question

SAR studies focus on modifying substituents to enhance target binding. For example:

- Methoxyphenyl Group : Replacing the 4-methoxy group with halogens (Cl, F) increases lipophilicity and CNS penetration.

- Lactam Ring : Saturation (dihydro vs. tetrahydro) affects conformational flexibility and receptor affinity.

Q. Biological Findings :

- MAO-B Inhibition : The tricyclic pyrazolo-benzoxazepinone derivative (IC₅₀ = 3.75 µM) showed competitive inhibition via π-π stacking with FAD cofactor .

- Anticancer Activity : Analogues with nitro groups exhibited telomerase inhibition (IC₅₀ = 2.8 µM) .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : Simulates binding to MAO-B or telomerase active sites.

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns.

- Pharmacophore Modeling : Identifies critical hydrogen bond acceptors (e.g., lactam carbonyl) .

Case Study : Docking of 3-(4-methoxyphenyl)-dihydrobenzoxazepinone into MAO-B revealed a binding energy of −9.2 kcal/mol, with key interactions at Tyr398 and Tyr435 residues .

How are contradictory biological activity results analyzed across studies?

Advanced Research Question

Contradictions may arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies:

- Standardized Assays : Use recombinant human enzymes (vs. animal-derived).

- Dose-Response Curves : Confirm IC₅₀ values across multiple concentrations.

- Meta-Analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies .

Example : A reported IC₅₀ discrepancy (4.2 µM vs. 6.8 µM) for MAO-B inhibition was attributed to differences in enzyme purity (90% vs. 70% active) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.